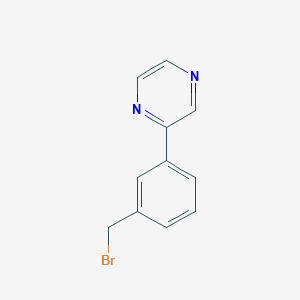

2-(3-(Bromomethyl)phenyl)pyrazine

CAS No.:

Cat. No.: VC14465541

Molecular Formula: C11H9BrN2

Molecular Weight: 249.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrN2 |

|---|---|

| Molecular Weight | 249.11 g/mol |

| IUPAC Name | 2-[3-(bromomethyl)phenyl]pyrazine |

| Standard InChI | InChI=1S/C11H9BrN2/c12-7-9-2-1-3-10(6-9)11-8-13-4-5-14-11/h1-6,8H,7H2 |

| Standard InChI Key | SPJUDCNSCRCKDN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)C2=NC=CN=C2)CBr |

Introduction

Structural and Electronic Features of 2-(3-(Bromomethyl)phenyl)pyrazine

Molecular Architecture

The compound consists of a pyrazine ring (C₄H₄N₂) linked to a phenyl group at the 2-position, with a bromomethyl (–CH₂Br) substituent at the phenyl ring’s 3-position. The pyrazine ring’s electron-deficient nature, due to its two nitrogen atoms, influences the compound’s reactivity and intermolecular interactions . The bromomethyl group introduces a polarizable halogen atom, enhancing electrophilic character and enabling nucleophilic substitution reactions.

Spectroscopic Characterization

While experimental data for 2-(3-(bromomethyl)phenyl)pyrazine are scarce, analogous brominated pyrazines provide reference points:

-

¹H NMR: The –CH₂Br group typically resonates as a singlet at δ 4.3–4.5 ppm, while aromatic protons on the pyrazine and phenyl rings appear in the δ 7.5–8.5 ppm range .

-

¹³C NMR: The bromomethyl carbon appears near δ 30–35 ppm, with pyrazine carbons resonating between δ 140–160 ppm due to electron withdrawal by nitrogen atoms .

-

Mass Spectrometry: A molecular ion peak ([M+H]⁺) is expected at m/z 253 (C₁₁H₁₀BrN₂⁺), with fragmentation patterns dominated by loss of Br (–80 amu) and subsequent ring decomposition.

Synthetic Routes to 2-(3-(Bromomethyl)phenyl)pyrazine

Bromination of 2-(3-Methylphenyl)pyrazine

The most plausible synthesis involves bromination of 2-(3-methylphenyl)pyrazine using N-bromosuccinimide (NBS) under radical initiation or photolytic conditions . This method selectively targets the benzylic position, avoiding over-bromination:

Key parameters include:

-

Reagent stoichiometry: A 1:1 molar ratio of substrate to NBS.

-

Temperature: 60–80°C for radical-initiated reactions.

-

Yield: Estimated 60–75% based on analogous pyrazine brominations .

Alternative Pathways

-

Coupling Reactions: Suzuki-Miyaura coupling between 3-bromomethylphenylboronic acid and halogenated pyrazines could yield the target compound, though this route is less explored for bromomethyl groups.

-

Functional Group Interconversion: Oxidation of 2-(3-(hydroxymethyl)phenyl)pyrazine followed by treatment with PBr₃ may provide an alternative pathway.

Physicochemical Properties

Thermal Stability and Solubility

-

Melting Point: Predicted to range between 120–140°C, consistent with brominated aromatic solids.

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CHCl₃, DCM); limited solubility in water (<0.1 mg/mL) .

Reactivity Profile

-

Nucleophilic Substitution: The bromomethyl group undergoes SN2 reactions with amines, thiols, and alkoxides to form secondary derivatives.

-

Electrophilic Aromatic Substitution: The pyrazine ring’s electron deficiency directs electrophiles to the phenyl ring, favoring substitution at the 4- and 5-positions.

Applications in Medicinal and Materials Chemistry

Pharmaceutical Intermediate

2-(3-(Bromomethyl)phenyl)pyrazine serves as a versatile building block for bioactive molecules. For example:

-

Anticancer Agents: Bromomethyl groups facilitate covalent binding to biological targets, as seen in kinase inhibitors .

-

Neuropharmaceuticals: Pyrazine derivatives are explored as modulators of neurotransmitter receptors, with brominated analogs offering improved blood-brain barrier penetration .

Materials Science

-

Luminescent Materials: Pyrazine derivatives exhibit tunable emission properties; bromine substitution enhances spin-orbit coupling for potential use in OLEDs .

-

Coordination Polymers: The bromine atom can act as a ligand for metal centers, enabling the construction of porous frameworks for gas storage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume